molecular formula C11H23NO B1370033 2-(1-Butylpiperidin-4-yl)ethan-1-ol

2-(1-Butylpiperidin-4-yl)ethan-1-ol

Cat. No. B1370033
M. Wt: 185.31 g/mol
InChI Key: WWODQSNDEUTNEL-UHFFFAOYSA-N
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Patent
US05945434

Procedure details

A suspension of lithium aluminum hydride (0.96 g) in THF (90 ml) was ice-cooled, to which was added dropwise a solution of ethyl 1-n-butyl-4-piperidylideneacetate (3.40 g) obtained in Preparation Example 11 in THF (60 ml) over a period of 10 minutes with stirring. The mixture was stirred under ice-cooling for 10 minutes, and then at room temperature for further 2 hours. To the reaction solution were successively added water (4 ml), a 15% aqueous solution of sodium hydroxide (4 ml), water (12 ml), and anhydrous magnesium sulfate, and the mixture was stirred at room temperature for 30 minutes. The reaction solution was filtered off with Celite, and the solvent was distilled off under reduced pressure. To a solution of the residue in ethanol (150 ml) was added platinum (IV) oxide (0.50 g), and the mixture was shaken at room temperature under hydrogen atmosphere at 2 kg/cm2 for 11 hours. The reaction solution was filtered off with Celite, and the solvent was distilled off under reduced pressure to give the title compound (2.76 g) as a yellow oily substance. This compound was used for the subsequent reaction without purification.
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
ethyl 1-n-butyl-4-piperidylideneacetate
Quantity
3.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:11]1[CH2:16][CH2:15][C:14](=[CH:17][C:18](OCC)=[O:19])[CH2:13][CH2:12]1)[CH2:8][CH2:9][CH3:10].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1.O>[CH2:7]([N:11]1[CH2:16][CH2:15][CH:14]([CH2:17][CH2:18][OH:19])[CH2:13][CH2:12]1)[CH2:8][CH2:9][CH3:10] |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl 1-n-butyl-4-piperidylideneacetate
Quantity
3.4 g
Type
reactant
Smiles
C(CCC)N1CCC(CC1)=CC(=O)OCC
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled, to which
STIRRING
Type
STIRRING
Details
The mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered off with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of the residue in ethanol (150 ml) was added platinum (IV) oxide (0.50 g)
STIRRING
Type
STIRRING
Details
the mixture was shaken at room temperature under hydrogen atmosphere at 2 kg/cm2 for 11 hours
Duration
11 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered off with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)N1CCC(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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